![molecular formula C16H24N2O3 B1429802 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid CAS No. 874801-15-7](/img/structure/B1429802.png)
3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid
Vue d'ensemble
Description
“3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid” is a chemical compound with the CAS Number: 874801-15-7 . It has a molecular weight of 292.38 . This compound is used in scientific research, and its unique structure allows for various applications, including drug development and material synthesis.
Molecular Structure Analysis
The IUPAC Name of the compound is “this compound”. The InChI Code is "1S/C16H24N2O3/c1-21-15-5-3-14(4-6-15)13-18-9-2-8-17(11-12-18)10-7-16(19)20/h3-6H,2,7-13H2,1H3,(H,19,20)" .Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature .Applications De Recherche Scientifique
Chemical Synthesis and Methodology
- Synthesis of Diazepines : 1,4-Diazepines, which are structurally related to the compound of interest, are significant for their diverse biological activities. Research has extensively explored their synthesis, reactions, and potential pharmaceutical applications. These compounds are known for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties, indicating their potential utility in pharmaceutical industries (Rashid et al., 2019).
Biological and Pharmacological Importance
- Pharmacological Activities of Benzodiazepines : Benzodiazepine derivatives, which share the diazepan structural motif, are widely used for their sedative, anxiolytic, and hypnotic properties. Studies have shown that these compounds, through their interaction with the GABA_A receptor, provide significant therapeutic benefits in treating anxiety, sleep disorders, and other conditions. The pharmacokinetic and pharmacodynamic profiles of these derivatives highlight their importance in clinical and therapeutic settings (Ameer & Greenblatt, 1981).
Environmental and Industrial Applications
- Degradation and Environmental Fate of Organic Compounds : Research on the environmental fate, degradation, and treatment of organic pollutants, including those structurally related to the methoxybenzyl group, emphasizes the importance of understanding the persistence and transformation of chemical compounds in aquatic environments. Advanced oxidation processes and enzymatic treatments have been explored for the degradation of persistent organic pollutants, indicating the relevance of these methods in reducing environmental contamination (Qutob et al., 2022).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with the gaba transferase . GABA transferase is an enzyme that plays a crucial role in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA).
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme to modulate its activity, thereby influencing the levels of gaba in the nervous system .
Biochemical Pathways
The compound likely affects the GABAergic pathway, given its potential interaction with GABA transferase . This pathway is critical for inhibitory neurotransmission in the central nervous system. Alterations in this pathway can have significant effects on neuronal excitability and can contribute to conditions such as epilepsy and anxiety disorders.
Propriétés
IUPAC Name |
3-[4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-15-5-3-14(4-6-15)13-18-9-2-8-17(11-12-18)10-7-16(19)20/h3-6H,2,7-13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEKJSGYRDPEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(CC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



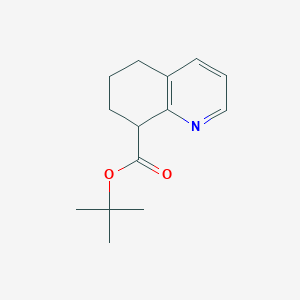
![3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline](/img/structure/B1429722.png)
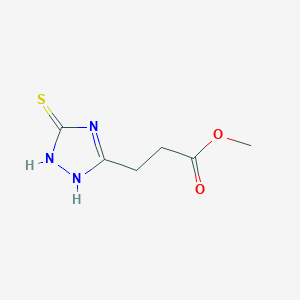
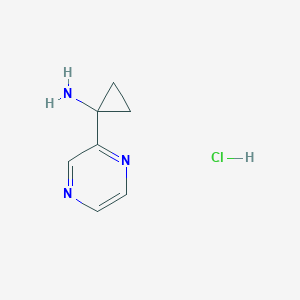
![7-Oxaspiro[3.5]nonan-1-amine](/img/structure/B1429726.png)
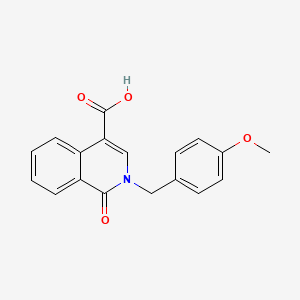
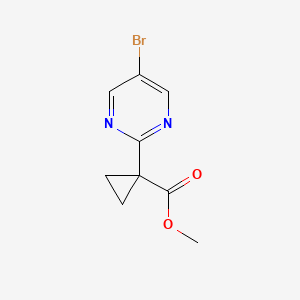

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol](/img/structure/B1429732.png)
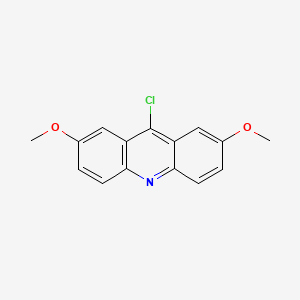
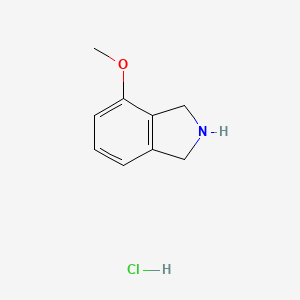
![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)

